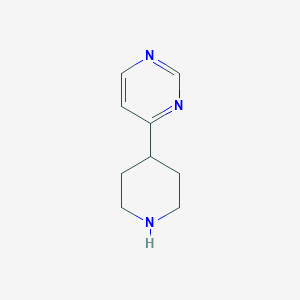

4-(Piperidin-4-yl)pyrimidine

Description

Properties

IUPAC Name |

4-piperidin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-4-10-5-2-8(1)9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWUMAKDYWLFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591506 | |

| Record name | 4-(Piperidin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954220-47-4 | |

| Record name | 4-(Piperidin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(piperidin-4-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Piperidin-4-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-yl)pyrimidine is a heterocyclic organic compound that holds interest for researchers in medicinal chemistry and drug discovery. Its structure, featuring both a pyrimidine ring and a piperidine moiety, presents a scaffold that can be readily functionalized to explore interactions with various biological targets. The pyrimidine ring is a common feature in many biologically active compounds, including nucleobases and a wide array of pharmaceuticals. The piperidine group can influence the compound's pharmacokinetic properties, such as solubility and membrane permeability. This guide provides a comprehensive overview of the known chemical properties, synthesis, and characterization of this compound, serving as a technical resource for scientists engaged in its study.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, particularly for the hydrochloride salt, many of the properties for the free base are predicted values from computational models.

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride | Source |

| IUPAC Name | This compound | This compound hydrochloride | [1] |

| Synonyms | 4-(4-Piperidinyl)-pyrimidine; Pyrimidine, 4-(4-piperidinyl)- | - | [2] |

| CAS Number | 954220-47-4 | 1955505-79-9 | [2][3] |

| Molecular Formula | C₉H₁₃N₃ | C₉H₁₄ClN₃ | [2][4] |

| Molecular Weight | 163.22 g/mol | 199.68 g/mol | [2] |

| Appearance | Solid (predicted) | - | |

| Melting Point | Not available | Not available | |

| Boiling Point | 294.3 °C at 760 mmHg (Predicted) | Not available | [2] |

| Density | 1.065 g/cm³ (Predicted) | Not available | |

| pKa | 9.91 (Predicted) | Not available | |

| Solubility | Not available | Likely enhanced aqueous solubility | [4] |

Synthesis and Characterization

The synthesis of this compound and its derivatives is of key interest for creating libraries of compounds for biological screening. While specific experimental data for the free base is limited in publicly available literature, a general synthetic approach can be inferred from related pyrimidine chemistry.

General Synthetic Approach

A common method for the synthesis of similar compounds involves the reaction of a suitable piperidine derivative with a functionalized pyrimidine. For instance, a protected 4-halopiperidine could be coupled with a pyrimidine boronic acid or a related organometallic species under palladium catalysis. Alternatively, a nucleophilic aromatic substitution reaction could be employed, where a piperidine derivative displaces a leaving group on the pyrimidine ring.

A patent describing the synthesis of related compounds provides a potential route for the hydrochloride salt of this compound. The general workflow for such a synthesis is outlined below.

Caption: Generalized workflow for the synthesis of this compound hydrochloride.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported in peer-reviewed journals. However, general laboratory procedures for key analytical techniques are provided below.

3.2.1. Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

-

3.2.2. Solubility Assessment

Determining the solubility of a compound in various solvents is essential for its handling, formulation, and for understanding its behavior in biological systems.

-

Apparatus: Vials, shaker or vortex mixer, analytical balance, and a method for quantification (e.g., HPLC-UV).

-

Procedure (Shake-Flask Method for Thermodynamic Solubility):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered or centrifuged to remove any undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant or filtrate is then determined using a suitable analytical method, such as HPLC with UV detection, against a standard curve.

-

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

Apparatus: NMR spectrometer.

-

Procedure:

-

A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

Caption: Workflow for NMR-based structural characterization.

3.2.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Apparatus: Mass spectrometer (e.g., ESI-MS, GC-MS).

-

Procedure:

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific, publicly available peer-reviewed literature detailing the biological activity or the modulation of specific signaling pathways by this compound.

It is important to distinguish this compound from structurally related molecules. For instance, 4-(piperidin-4-yloxy)pyrimidine , which contains an oxygen linker between the piperidine and pyrimidine rings, has been investigated as a kinase inhibitor, with activity reported against targets such as EGFR and VEGFR2. However, this activity cannot be directly extrapolated to this compound due to the structural differences.

Given the prevalence of the pyrimidine scaffold in kinase inhibitors, it is plausible that this compound and its derivatives could be explored for activity against various protein kinases. A general workflow for such an investigation is depicted below.

Caption: A logical workflow for investigating the potential kinase inhibitory activity of this compound.

Without confirmed biological activity, the creation of a specific signaling pathway diagram for this compound would be speculative and is therefore not included in this guide. Researchers are encouraged to perform primary screening assays to identify potential biological targets for this compound.

Conclusion

This compound represents a chemical scaffold with potential for the development of novel therapeutic agents. This guide has summarized the currently available information on its chemical and physical properties, highlighting the need for more extensive experimental characterization. The provided general protocols for synthesis and analysis offer a starting point for researchers working with this compound. Future studies are warranted to determine the experimental values for key properties such as melting point and solubility, and to explore the biological activities of this molecule to uncover its therapeutic potential.

References

An In-depth Technical Guide to the Structure Elucidation of 4-(Piperidin-4-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-(Piperidin-4-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document compiles predicted data, plausible synthetic routes derived from established chemical principles, and analytical characteristics inferred from analogous structures. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of pyrimidine- and piperidine-containing compounds in drug discovery and development.

Introduction

This compound belongs to a class of compounds featuring a pyrimidine ring linked to a piperidine moiety. This structural motif is present in a variety of biologically active molecules. The pyrimidine ring is a common scaffold in numerous pharmaceuticals, including anticancer and antiviral agents, due to its ability to mimic purine bases and interact with biological targets. The piperidine ring, a saturated heterocycle, is frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, lipophilicity, and basicity, which in turn can influence pharmacokinetic and pharmacodynamic profiles. The direct linkage of these two rings at their respective 4-positions creates a unique scaffold with potential for diverse biological activities. This guide aims to provide a detailed account of its structure, physicochemical properties, a proposed synthetic pathway, and expected analytical characteristics.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a pyrimidine ring C-C bonded at its 4-position to the 4-position of a piperidine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃ | PubChem[1] |

| Molecular Weight | 163.22 g/mol | PubChem[1] |

| CAS Number | 954220-47-4 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C1CNCCC1C2=NC=NC=C2 | PubChemLite[2] |

| InChI | InChI=1S/C9H13N3/c1-4-10-5-2-8(1)9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2 | PubChemLite[2] |

| Predicted Boiling Point | 294.3 ± 33.0 °C | ChemicalBook |

| Predicted Density | 1.065 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 9.91 ± 0.10 | ChemicalBook |

| Predicted XlogP | 0.3 | PubChemLite[2] |

Proposed Synthetic Pathway

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of tert-butyl 4-(pyrimidin-4-yl)piperidine-1-carboxylate (Suzuki-Miyaura Coupling)

-

To a reaction vessel, add 4-chloropyrimidine (1.0 eq), 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(pyrimidin-4-yl)piperidine-1-carboxylate.

Step 2: Synthesis of this compound (Boc Deprotection)

-

Dissolve the product from Step 1, tert-butyl 4-(pyrimidin-4-yl)piperidine-1-carboxylate (1.0 eq), in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an acid, such as trifluoroacetic acid (TFA) (e.g., 5-10 eq) or a solution of hydrogen chloride in dioxane (e.g., 4M).

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

If a salt is formed, it can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free base. Alternatively, the salt can be isolated by precipitation and filtration.

-

Further purification, if necessary, can be achieved by recrystallization or column chromatography to yield this compound.

Spectroscopic Data for Structure Elucidation (Predicted and Inferred)

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | d | 1H | H-2 (Pyrimidine) |

| ~8.7 | d | 1H | H-6 (Pyrimidine) |

| ~7.4 | dd | 1H | H-5 (Pyrimidine) |

| ~3.5-3.7 | m | 1H | CH (Piperidine, C4) |

| ~3.1-3.3 | m | 2H | CH₂ (Piperidine, axial, C2/C6) |

| ~2.7-2.9 | m | 2H | CH₂ (Piperidine, equatorial, C2/C6) |

| ~1.8-2.0 | m | 2H | CH₂ (Piperidine, axial, C3/C5) |

| ~1.6-1.8 | m | 2H | CH₂ (Piperidine, equatorial, C3/C5) |

| Broad singlet | 1H | NH (Piperidine) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-4 (Pyrimidine) |

| ~158 | C-2 (Pyrimidine) |

| ~157 | C-6 (Pyrimidine) |

| ~120 | C-5 (Pyrimidine) |

| ~45 | C-2/C-6 (Piperidine) |

| ~40 | C-4 (Piperidine) |

| ~32 | C-3/C-5 (Piperidine) |

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3300-3400 | N-H stretch (Piperidine) |

| 2850-2950 | C-H stretch (Aliphatic) |

| 1550-1600 | C=N and C=C stretch (Pyrimidine ring) |

| 1400-1500 | C-H bend (Aliphatic) |

| 1100-1200 | C-N stretch |

Mass Spectrometry: The predicted monoisotopic mass is 163.1109 Da.[1] In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to readily form a protonated molecule [M+H]⁺ with an m/z of approximately 164.1182.[2]

Potential Biological Activity and Signaling Pathways

While there is no specific biological activity reported for this compound itself, numerous derivatives have been investigated for various therapeutic applications. This suggests that the core scaffold is a promising starting point for drug discovery.

References

An In-depth Technical Guide to 4-(Piperidin-4-yl)pyrimidine: Synthesis, Properties, and Therapeutic Potential

For Immediate Release

This technical guide provides a comprehensive overview of 4-(Piperidin-4-yl)pyrimidine, a heterocyclic compound of significant interest to researchers and drug development professionals. This document details its chemical identity, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and an exploration of its potential therapeutic applications based on the biological activities of structurally related compounds.

Chemical Identity and Nomenclature

This compound is a bifunctional molecule featuring a pyrimidine ring linked to a piperidine moiety. This structural arrangement provides a versatile scaffold for the development of novel therapeutic agents.

The standard nomenclature and identifiers for this compound are as follows:

-

IUPAC Name: this compound[1]

-

Synonyms: 4-(4-Piperidinyl)-pyrimidine, Pyrimidine, 4-(4-piperidinyl)-[2]

-

Molecular Formula: C₉H₁₃N₃[2]

-

Molecular Weight: 163.22 g/mol [2]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for guiding formulation and drug delivery strategies.

| Property | Value | Source |

| Molecular Weight | 163.22 g/mol | [2] |

| Monoisotopic Mass | 163.110947427 Da | [1] |

| Boiling Point (Predicted) | 294.3±33.0 °C at 760 mmHg | Synblock |

| Density (Predicted) | 1.065±0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 9.91±0.10 | ChemicalBook |

| XlogP (Predicted) | 0.3 | [1] |

| Topological Polar Surface Area | 37.8 Ų | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway

A logical synthetic approach involves the reaction of 4-chloropyrimidine with piperidine-4-one, followed by a reduction step. However, a more direct and likely successful method, based on the synthesis of similar compounds, would be the direct coupling of a protected 4-aminopiperidine or piperidine itself with a 4-halopyrimidine. A general and effective method for creating N-substituted pyrido[2,3-d]pyrimidines involves the reaction of a chloro-derivative with an appropriate amine in absolute ethanol under reflux.[4][5]

The proposed synthesis of this compound would proceed via the reaction of 4-chloropyrimidine with piperidine.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on similar syntheses reported in the literature.[4][5] Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

-

4-Chloropyrimidine

-

Piperidine

-

Absolute Ethanol

-

Water

-

Standard laboratory glassware and reflux apparatus

-

Thin-layer chromatography (TLC) supplies

-

Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloropyrimidine (1 equivalent) in absolute ethanol.

-

Add piperidine (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 8-10 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add water to the reaction mixture while stirring to precipitate the product.

-

Collect the resulting solid by filtration and wash thoroughly with water.

-

Dry the crude product.

-

Purify the product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include those for the pyrimidine ring protons and the piperidine ring protons. The chemical shifts and coupling patterns would be characteristic of the final structure. For comparison, the ¹H NMR spectrum of piperidine in CDCl₃ shows signals at approximately 2.79 ppm, 2.04 ppm, and 1.58-1.46 ppm.[6] The pyrimidine protons would appear in the aromatic region, typically at higher chemical shifts.

-

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of both the pyrimidine and piperidine rings.

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H, C-N, and C=N bonds present in the molecule.

Potential Therapeutic Applications and Biological Activity

The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs with a wide range of therapeutic applications, including anticancer, anti-infective, and anti-inflammatory agents.[3][8] The piperidine moiety is also a common feature in many biologically active compounds, contributing to favorable pharmacokinetic properties.[9]

The combination of these two pharmacophores in this compound suggests a high potential for biological activity. While specific studies on this exact molecule are limited, research on closely related analogs provides valuable insights into its potential therapeutic applications.

Kinase Inhibition

Derivatives of 4-(Piperidin-4-yloxy)pyrimidine have demonstrated nanomolar affinity for tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[10] These kinases are crucial targets in oncology, and their inhibition can disrupt cancer cell proliferation and angiogenesis. In silico docking studies suggest that the pyrimidine nitrogen atoms can form hydrogen bonds with the active sites of these kinases.[10]

Caption: Potential mechanism of action via kinase inhibition.

Antimicrobial Activity

Pyrimidine derivatives are known to possess a broad spectrum of antimicrobial activities.[3] For instance, certain 4-(piperidin-4-yloxy)pyrimidine analogs have shown moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli.[10] Furthermore, various substituted piperidinyl-pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[4]

Other Potential Applications

The versatile structure of this compound makes it a valuable building block for the synthesis of more complex molecules with diverse pharmacological activities. For example, derivatives have been investigated as inhibitors of 2,3-oxidosqualene cyclase-lanosterol synthase, suggesting potential applications as hypocholesterolemic agents.[11] The piperidin-4-one scaffold, a close relative, is found in compounds with anticancer, anti-HIV, anticonvulsant, and antitubercular activities.[9]

Conclusion

This compound is a heterocyclic compound with a promising chemical scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structure possesses the key features for potential interaction with various biological targets. The exploration of its derivatives has already shown promise in the fields of oncology and infectious diseases. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | C9H13N3 | CID 17894842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 954220-47-4 | this compound - Synblock [synblock.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 7. PubChemLite - this compound (C9H13N3) [pubchemlite.lcsb.uni.lu]

- 8. jddtonline.info [jddtonline.info]

- 9. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-(Piperidin-4-yloxy)pyrimidine () for sale [vulcanchem.com]

- 11. A novel series of 4-piperidinopyridine and 4-piperidinopyrimidine inhibitors of 2,3-oxidosqualene cyclase-lanosterol synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Piperidin-4-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Piperidin-4-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural motifs—a pyrimidine ring and a piperidine ring—this compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. This document summarizes its known chemical and physical properties, provides a representative synthetic protocol, and discusses the biological activities of its derivatives, offering valuable insights for researchers in the field.

Core Physicochemical Properties

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃ | PubChem[1] |

| Molecular Weight | 163.22 g/mol | PubChem[1] |

| CAS Number | 954220-47-4 | PubChem[1] |

| Appearance | Not specified (likely a solid) | - |

| Boiling Point (Predicted) | 294.3 ± 33.0 °C at 760 mmHg | ChemicalBook[2], Synblock[3] |

| Density (Predicted) | 1.065 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 9.91 ± 0.10 | ChemicalBook[2] |

| XlogP (Predicted) | 0.3 | PubChemLite[4] |

| Solubility | No experimental data available. Expected to have some solubility in water and polar organic solvents. | - |

| Melting Point | No experimental data available. | - |

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, based on general synthetic methods for similar pyrimidine derivatives, a plausible synthetic route can be proposed. The following protocol is a representative example of how this compound could be synthesized.

Representative Synthetic Protocol

A common method for the synthesis of N-substituted pyrimidines involves the nucleophilic substitution of a halogenated pyrimidine with an appropriate amine.

Scheme 1: Proposed Synthesis of this compound

References

4-(Piperidin-4-yl)pyrimidine molecular weight and formula

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides core chemical data for 4-(Piperidin-4-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is presented to support research and development activities.

Chemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical method development, and molecular modeling.

| Property | Value | Source |

| Molecular Formula | C9H13N3 | [1][2][3][4] |

| Molecular Weight | 163.22 g/mol | [1][2][3] |

| Monoisotopic Mass | 163.110947427 Da | [1][4] |

| CAS Number | 954220-47-4 | [2][3] |

Protocols and Visualizations

-

Experimental Protocols: This document focuses on the intrinsic chemical properties of the molecule. As such, experimental protocols for synthesis or analysis are not included.

-

Diagrams: Signaling pathways and experimental workflows are not applicable to the presentation of this compound's basic molecular data. Therefore, no diagrams are provided.

References

Spectroscopic Profile of 4-(Piperidin-4-yl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-(Piperidin-4-yl)pyrimidine. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide presents a detailed analysis based on the characteristic spectroscopic features of its constituent moieties: the piperidine ring and the pyrimidine ring. The information herein is intended to serve as a valuable reference for the characterization and analysis of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectral data for piperidine and pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine H-2 | ~8.9 - 9.2 | s | - |

| Pyrimidine H-5 | ~7.2 - 7.5 | d | ~5.0 |

| Pyrimidine H-6 | ~8.5 - 8.8 | d | ~5.0 |

| Piperidine H-4 (CH) | ~2.8 - 3.2 | m | - |

| Piperidine H-2, H-6 (axial) | ~2.6 - 2.9 | m | - |

| Piperidine H-2, H-6 (equatorial) | ~3.0 - 3.3 | m | - |

| Piperidine H-3, H-5 (axial) | ~1.6 - 1.9 | m | - |

| Piperidine H-3, H-5 (equatorial) | ~1.8 - 2.1 | m | - |

| Piperidine NH | Broad singlet, variable | - | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | ~157 - 160 |

| Pyrimidine C-4 | ~163 - 166 |

| Pyrimidine C-5 | ~118 - 122 |

| Pyrimidine C-6 | ~155 - 158 |

| Piperidine C-4 | ~40 - 45 |

| Piperidine C-2, C-6 | ~45 - 50 |

| Piperidine C-3, C-5 | ~28 - 33 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Piperidine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic/Pyrimidine) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic/Piperidine) | 2850 - 2960 | Strong |

| C=N Stretch (Pyrimidine) | 1550 - 1650 | Strong |

| C=C Stretch (Pyrimidine) | 1400 - 1600 | Medium to Strong |

| N-H Bend (Piperidine) | 1500 - 1600 | Medium |

| C-N Stretch | 1000 - 1350 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Da) |

| [M+H]⁺ | 164.1182 |

| [M+Na]⁺ | 186.1001 |

| [M]⁺˙ | 163.1109 |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.[1] Spectra would be acquired on a 400 MHz or higher field NMR spectrometer.[2]

-

¹H NMR: A standard single-pulse experiment would be performed. Key acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[3]

-

¹³C NMR: A proton-decoupled experiment would be utilized to obtain singlets for each carbon environment. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[4]

Infrared (IR) Spectroscopy

Infrared spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[5][6] A small amount of the solid sample would be placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and firm contact would be ensured using a pressure clamp.[7] The spectrum would be recorded over the range of 4000-400 cm⁻¹ by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal would be recorded and automatically subtracted from the sample spectrum.[8]

Mass Spectrometry (MS)

High-resolution mass spectra would be acquired using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[9][10] The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.[11][12] The ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, would be optimized to achieve stable ionization and maximal signal intensity.[13] Data would be collected in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. books.rsc.org [books.rsc.org]

- 2. rsc.org [rsc.org]

- 3. sites.bu.edu [sites.bu.edu]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. agilent.com [agilent.com]

- 6. mt.com [mt.com]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. agilent.com [agilent.com]

- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phys.libretexts.org [phys.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

Biological significance of the pyrimidine scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Date: December 30, 2025

Abstract

The pyrimidine nucleus, a deceptively simple six-membered aromatic heterocycle, stands as a titan in the field of medicinal chemistry. Its fundamental role in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine, has provided a compelling blueprint for the design of therapeutic agents for centuries.[1][2] This guide provides a comprehensive exploration of the biological significance of the pyrimidine scaffold, delving into its physicochemical properties, its role as a privileged pharmacophore, and its remarkable versatility in targeting a wide array of biological macromolecules. We will examine the structure-activity relationships of key pyrimidine-based drugs, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on the enduring legacy and future potential of this exceptional scaffold in drug discovery.

The Pyrimidine Core: Physicochemical Properties and Pharmacophoric Features

The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3.[3] This arrangement of nitrogen atoms imparts a unique set of physicochemical properties that are highly advantageous for drug design.

Physicochemical Properties:

-

Aromaticity and Planarity: The planar and aromatic nature of the pyrimidine ring provides a rigid scaffold for the precise spatial orientation of substituent groups, facilitating specific interactions with biological targets.

-

Electron Distribution: The nitrogen atoms are more electronegative than the carbon atoms, leading to an electron-deficient (π-deficient) ring system.[4] This electronic character influences the molecule's reactivity and its ability to participate in various non-covalent interactions.

-

Hydrogen Bonding Capacity: The ring nitrogen atoms are effective hydrogen bond acceptors, while appended amino and hydroxyl groups can act as hydrogen bond donors. This dual capacity for hydrogen bonding is crucial for high-affinity binding to protein targets.[5]

-

Solubility and Lipophilicity: The pyrimidine core itself is a colorless, crystalline solid soluble in water.[4] However, its overall solubility and lipophilicity can be readily modulated by the introduction of various substituents, allowing for the fine-tuning of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Pharmacophoric Features:

The pyrimidine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile pharmacophore that can interact with a multitude of biological targets.[2][6][7][8] This promiscuity is a direct result of its inherent physicochemical properties. Key pharmacophoric features include:

-

Bioisosterism: The pyrimidine ring can act as a bioisostere for other aromatic systems, such as the phenyl group, offering improved metabolic stability and altered electronic properties.[5]

-

Mimicry of Endogenous Ligands: Its structural resemblance to purines allows pyrimidine derivatives to effectively compete with endogenous ligands, such as adenosine triphosphate (ATP), for the binding sites of enzymes like kinases.[9][10]

-

Versatile Substitution Patterns: The pyrimidine ring can be functionalized at multiple positions, enabling the creation of vast chemical libraries with diverse biological activities. The strategic placement of substituents can enhance potency, selectivity, and pharmacokinetic profiles.

The Pyrimidine Scaffold in Action: A Survey of FDA-Approved Drugs

The therapeutic impact of the pyrimidine scaffold is underscored by the large number of FDA-approved drugs that incorporate this core structure. These drugs span a wide range of therapeutic areas, demonstrating the scaffold's remarkable versatility.

Table 1: Selected FDA-Approved Drugs Featuring the Pyrimidine Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

| 5-Fluorouracil | Oncology | An antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis.[2] |

| Imatinib | Oncology | A tyrosine kinase inhibitor that targets BCR-Abl, c-KIT, and PDGF-R. |

| Gefitinib | Oncology | An EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[11] |

| Axitinib | Oncology | A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[4][12] |

| Baricitinib | Rheumatoid Arthritis | An inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. |

| Zidovudine (AZT) | Antiviral (HIV) | A nucleoside reverse transcriptase inhibitor that terminates the viral DNA chain.[13] |

| Rosuvastatin | Cardiovascular | An HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[13] |

| Minoxidil | Cardiovascular/Dermatology | A vasodilator used to treat hypertension and androgenetic alopecia.[13] |

| Trimethoprim | Antibacterial | An inhibitor of dihydrofolate reductase, blocking the synthesis of tetrahydrofolate in bacteria.[14] |

Structure-Activity Relationships (SAR): Tailoring Pyrimidines for Potency and Selectivity

The biological activity of pyrimidine derivatives can be profoundly influenced by the nature and position of substituents on the pyrimidine ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel and improved therapeutic agents.

Anticancer Activity: Targeting Kinases

A significant number of pyrimidine-based anticancer drugs function as kinase inhibitors. The pyrimidine scaffold serves as an excellent ATP-mimetic, binding to the ATP-binding pocket of kinases and preventing their phosphorylation activity.

Table 2: SAR of Pyrimidine-Based EGFR Inhibitors (Anticancer)

| Compound | R1-substituent | R2-substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Gefitinib | 3-chloro-4-fluoroaniline | Methoxypropoxy | A549 (NSCLC) | 0.015 | [11] |

| Erlotinib | 3-ethynyl-aniline | Methoxyethoxy | H358 (NSCLC) | 0.002 | [11] |

| Compound 4g | Indole | Acyl hydrazone | MCF-7 (Breast) | 0.25 | [15] |

| Compound 4f | Indole | Acyl hydrazone | MCF-7 (Breast) | 0.38 | [15] |

| Compound 4h | Indole | Acyl hydrazone | MCF-7 (Breast) | 0.39 | [15] |

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data in Table 2 illustrates that small modifications to the substituents on the pyrimidine core can lead to significant changes in anticancer potency. For instance, the nature of the aniline substituent at the 4-position and the alkoxy group at the 2-position of the pyrimidine ring are critical for high-affinity binding to the EGFR kinase domain.

Anti-inflammatory Activity: COX Inhibition

Certain pyrimidine derivatives have demonstrated potent anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Table 3: SAR of Pyrimidine-Based COX-2 Inhibitors (Anti-inflammatory)

| Compound | R-substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 5 | 4-Fluorophenyl | >100 | 0.04 | >2500 | [1] |

| Compound 6 | 4-Methoxyphenyl | >100 | 0.04 | >2500 | [1] |

| Compound 10j | 1,3,4-Oxadiazole | 11.32 | 0.081 | 139.75 | [15] |

| Compound 14e | Coumarin | 12.55 | 0.081 | 154.94 | [15] |

The high selectivity index for these compounds indicates a preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Antimicrobial Activity

The pyrimidine scaffold is also a key component of many antimicrobial agents. Their mechanism of action often involves the inhibition of essential microbial enzymes.

Table 4: Minimum Inhibitory Concentration (MIC) of Pyrimidine-Based Antimicrobial Compounds

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 5b | Staphylococcus aureus | 0.48 | [7] |

| Compound 5c | Staphylococcus aureus | 0.98 | [7] |

| Compound 7 | Escherichia coli | 1.95 | [7] |

| Compound 14a | Escherichia coli | 0.98 | [7] |

| Bromo Derivative | Staphylococcus aureus | 8 | [16] |

| Iodo Derivative | Staphylococcus aureus | 8 | [16] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols: Assessing the Biological Activity of Pyrimidine Derivatives

The evaluation of the biological activity of novel pyrimidine derivatives relies on robust and reproducible in vitro assays. Here, we provide detailed protocols for two fundamental assays: the MTT assay for determining anticancer activity and the broth microdilution method for assessing antimicrobial activity.

Protocol for MTT Assay: In Vitro Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[14][17][18][19][20]

Protocol for Broth Microdilution Method: Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. It involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test microorganism.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the pyrimidine test compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (or another appropriate broth) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (broth and inoculum, no antimicrobial agent) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[21][22][23][24][25]

Synthetic Strategies: Building the Pyrimidine Scaffold

The synthetic versatility of the pyrimidine scaffold is a key reason for its widespread use in medicinal chemistry. Numerous methods have been developed for the construction and functionalization of the pyrimidine ring.

The Biginelli Reaction

The Biginelli reaction is a classic one-pot, three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. It involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.

Step-by-Step Protocol for a Typical Biginelli Reaction:

-

Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea (1.5 mmol).

-

Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or Yb(OTf)3).

-

Reaction Conditions: The reaction can be performed neat (solvent-free) or in a suitable solvent such as ethanol or acetonitrile. Heat the mixture to reflux (typically 80-100°C) for 2-4 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is typically poured into ice water. The resulting precipitate is collected by filtration, washed with cold water and ethanol, and then dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[26][27][28][29][30]

Synthesis from Chalcones

Chalcones (α,β-unsaturated ketones) are versatile precursors for the synthesis of various heterocyclic compounds, including pyrimidines.

Step-by-Step Protocol for Pyrimidine Synthesis from Chalcones:

-

Reactant Mixture: In a round-bottom flask, dissolve the chalcone (1 mmol) and a nitrogen-containing reagent such as urea, thiourea, or guanidine hydrochloride (1-2 mmol) in ethanol.

-

Base Addition: Add a solution of a strong base, such as potassium hydroxide, to the mixture.

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Purification: The resulting solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent to afford the pure pyrimidine derivative.[2][26][31][32][33]

Synthesis of Pyrimidine Nucleosides

The synthesis of pyrimidine nucleosides is of great importance due to their antiviral and anticancer properties. A common method is the Vorbrüggen glycosylation.

General Steps for Vorbrüggen Glycosylation:

-

Silylation of the Pyrimidine Base: The pyrimidine base (e.g., uracil or cytosine) is first silylated with a silylating agent like hexamethyldisilazane (HMDS) in the presence of a catalyst such as ammonium sulfate. This step increases the nucleophilicity of the base and its solubility in organic solvents.

-

Glycosylation: The silylated pyrimidine base is then reacted with a protected sugar derivative (e.g., a 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the presence of a Lewis acid catalyst (e.g., SnCl4 or TMSOTf) in an aprotic solvent like acetonitrile or dichloromethane.

-

Deprotection: The protecting groups on the sugar moiety and the pyrimidine base are removed using appropriate deprotection conditions (e.g., methanolic ammonia) to yield the final nucleoside.[6][8][14][17]

Visualizing the Mechanism: Pyrimidine Inhibitors in Signaling Pathways

To better understand the mechanism of action of pyrimidine-based drugs, it is helpful to visualize their interaction with key signaling pathways.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers. Pyrimidine-based inhibitors like Gefitinib and Erlotinib competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the activation of downstream signaling cascades.[11][16][34][35][36]

Caption: EGFR signaling pathway and its inhibition by pyrimidine-based drugs.

Inhibition of the VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrimidine-based inhibitors block the ATP-binding site of VEGFR, thereby inhibiting its kinase activity and downstream signaling.[4][12][23][24]

Caption: VEGFR signaling pathway and its inhibition by pyrimidine-based drugs.

Inhibition of Aurora Kinase Signaling

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers. Pyrimidine-based inhibitors can block the activity of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[29][30][34]

References

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaji.net [oaji.net]

- 3. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 24. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. derpharmachemica.com [derpharmachemica.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 29. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 30. scispace.com [scispace.com]

- 31. ijres.org [ijres.org]

- 32. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. pubs.acs.org [pubs.acs.org]

The Piperidine Moiety: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers and Drug Development Professionals

The piperidine ring, a simple six-membered saturated heterocycle containing a nitrogen atom, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs is a testament to its remarkable utility and versatility.[1][2] Classified as a "privileged scaffold," the piperidine moiety offers a unique combination of physicochemical and structural properties that make it an invaluable building block in the design of novel therapeutics across a wide spectrum of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.[3][4] This technical guide provides a comprehensive overview of the role of the piperidine nucleus in drug design, detailing its fundamental properties, showcasing its application through case studies of key pharmaceuticals, and providing detailed experimental methodologies.

Physicochemical Properties and Advantages in Drug Design

The success of the piperidine scaffold can be attributed to a confluence of favorable physicochemical characteristics that are crucial for a molecule's journey to becoming a successful drug.[4][5]

-

Basicity and pKa: The nitrogen atom within the piperidine ring confers basicity, with a pKa of its conjugate acid around 11.2.[3] This basicity is critical for forming salt forms of drugs, which often enhances solubility and stability. The protonated nitrogen can also engage in crucial hydrogen bonding and ionic interactions with biological targets.[4]

-

Lipophilicity and Solubility: The piperidine ring itself provides a balance of lipophilicity and hydrophilicity.[6] Its saturated hydrocarbon backbone contributes to lipophilicity, aiding in membrane permeability, while the nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility. This balance is tunable through substitution on the ring, allowing medicinal chemists to fine-tune the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[4][7]

-

Conformational Rigidity and Flexibility: As a six-membered ring, piperidine predominantly adopts a stable chair conformation. This provides a degree of rigidity, which can be advantageous for pre-organizing substituents into a specific spatial orientation for optimal binding to a biological target, thus minimizing the entropic penalty of binding.[3][4] This conformational preference helps in designing molecules with high affinity and selectivity.

-

Metabolic Stability: The piperidine ring is generally metabolically stable.[4][5] However, the positions adjacent to the nitrogen can be susceptible to oxidation by cytochrome P450 enzymes. This understanding allows for strategic modifications, such as the introduction of blocking groups, to enhance metabolic stability and prolong the drug's half-life.[4]

Strategic Roles of the Piperidine Moiety in Drug Action

The piperidine nucleus is employed in drug design in several key strategic ways:

-

As a Core Scaffold: It serves as a rigid three-dimensional framework upon which various functional groups can be appended to explore structure-activity relationships (SAR).[8] Its defined geometry allows for precise positioning of pharmacophoric elements.

-

As a Basic Center: The nitrogen atom is often a key pharmacophoric element, participating in essential ionic or hydrogen bond interactions with acidic residues (e.g., aspartate, glutamate) in the active site of enzymes or receptors.

-

To Modulate Pharmacokinetics: The incorporation of a piperidine ring can significantly improve a molecule's pharmacokinetic profile. It can enhance solubility, improve permeability across biological membranes, and in some cases, facilitate transport across the blood-brain barrier, which is crucial for CNS-acting drugs.[4][6]

Case Studies of Piperidine-Containing Drugs

To illustrate the multifaceted role of the piperidine moiety, we will examine three prominent drugs from different therapeutic classes: Donepezil, Risperidone, and Methylphenidate.

Donepezil: An Acetylcholinesterase Inhibitor for Alzheimer's Disease

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease.[9] The N-benzylpiperidine moiety is crucial for its mechanism of action, which involves the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10][11]

| Parameter | Value | Reference(s) |

| Bioactivity | ||

| AChE Inhibition IC50 | 0.021 µM | [12] |

| Plasma IC50 for Brain AChE Inhibition | 53.6 ng/mL | [13] |

| Pharmacokinetics (Human) | ||

| Bioavailability | ~100% | [14] |

| Time to Peak Plasma Concentration (Tmax) | ~3-4 hours (10 mg tablet) | [15] |

| Plasma Protein Binding | ~96% | [15][16] |

| Volume of Distribution (Vd) | 12-16 L/kg | [15] |

| Metabolism | Extensively by CYP2D6 and CYP3A4 | [15] |

| Elimination Half-life (t1/2) | ~70 hours | [14][15] |

| Excretion | ~57% in urine, ~15% in feces | [15] |

The therapeutic effect of Donepezil is achieved by increasing acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Mechanism of Donepezil in enhancing cholinergic signaling.

Synthesis of Donepezil: A common synthetic route involves the Aldol condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction of the resulting double bond.[14][17][18]

-

Step 1: Aldol Condensation. To a solution of 5,6-dimethoxy-indanone (19 g, 0.10 mol) in methanol (8 mL), slowly add NaOH flakes (12.8 g, 0.32 mol) followed by N-benzyl-piperidine-4-carboxaldehyde (20.2 g, 0.10 mol). Stir the mixture at room temperature for 3 hours. Filter the resulting solid, wash with 5% acetic acid and then with methanol, and dry to obtain the unsaturated intermediate.[17]

-

Step 2: Reduction. The intermediate, 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one, is then reduced. This can be achieved using a palladium on carbon (Pd/C) catalyst in a solvent like tetrahydrofuran (THF) under a hydrogen atmosphere.[18] Alternatively, Raney nickel with methane sulfonic acid in methanol can be used.[17]

-

Step 3: Salt Formation. The resulting Donepezil free base is then typically converted to the hydrochloride salt for pharmaceutical use by treatment with hydrochloric acid in a suitable solvent.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method): [3]

-

Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Solution: Prepare a working solution of AChE (from Electrophorus electricus) in assay buffer (e.g., 0.1 U/mL).

-

Substrate Solution: Prepare a fresh solution of acetylthiocholine iodide (ATCI) in deionized water (e.g., 15 mM).

-

Chromogen Solution: Prepare a solution of DTNB in assay buffer (e.g., 10 mM).

-

Inhibitor (Donepezil) Solutions: Prepare a stock solution of Donepezil in DMSO and create serial dilutions in the assay buffer.

-

-

Procedure (96-well plate format):

-

To appropriate wells, add 10 µL of assay buffer (for 100% activity control) or 10 µL of Donepezil dilutions.

-

Add 10 µL of the AChE working solution to all wells except the blank.

-

Pre-incubate the plate for 15 minutes at a controlled temperature (e.g., 25°C).

-

Prepare a reaction mixture containing the ATCI and DTNB solutions in assay buffer.

-

Initiate the reaction by adding the reaction mixture (e.g., 180 µL) to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each Donepezil concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Risperidone: An Atypical Antipsychotic

Risperidone is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. Its therapeutic effect is mediated primarily through a combination of potent antagonism at serotonin 5-HT2A receptors and dopamine D2 receptors.[13] The piperidine ring in Risperidone is a key structural element that connects the benzisoxazole moiety to the pyrimidinone portion of the molecule.

| Parameter | Value | Reference(s) |

| Bioactivity (Ki, nM) | ||

| Dopamine D2 Receptor | 3.2 nM | [19] |

| Serotonin 5-HT2A Receptor | 0.2 nM | [19] |

| Pharmacokinetics (Human) | ||

| Bioavailability | 70% (oral) | [20] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | |

| Plasma Protein Binding | 90% (Risperidone), 77% (9-hydroxyrisperidone) | |

| Volume of Distribution (Vd) | 1-2 L/kg | |

| Metabolism | Extensively by CYP2D6 to active 9-hydroxyrisperidone | [20][21] |

| Elimination Half-life (t1/2) - Active Moiety | ~20 hours | [1] |

| Excretion | ~70% in urine, ~14% in feces | [21] |

Risperidone's antagonism of D2 and 5-HT2A receptors modulates downstream signaling pathways, helping to alleviate the symptoms of psychosis.

Caption: Risperidone's dual antagonism of D2 and 5-HT2A receptor pathways.

Synthesis of Risperidone: Risperidone is synthesized by the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[2][22][23]

-

Procedure: In a reaction flask, combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (2.56 g) and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (2.95 g). Add an aqueous solution of sodium carbonate (8.5 g in 25 mL water). Heat the mixture to 110-120°C with stirring for approximately 40 minutes. Cool the reaction mixture to room temperature. Filter the resulting solid precipitate, wash thoroughly with water, and dry to yield crude Risperidone. The product can be purified by recrystallization from a solvent mixture such as DMF and isopropanol.[2]

Receptor Binding Assay (for D2 and 5-HT2A):

-

Principle: This assay measures the ability of a test compound (Risperidone) to compete with a specific radiolabeled ligand for binding to a receptor preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

-

Materials:

-

Receptor Source: Cell membranes from cell lines (e.g., HEK293 or CHO) engineered to express human D2 or 5-HT2A receptors.

-

Radioligands: [³H]-Spiperone or [³H]-Raclopride for D2 receptors; [³H]-Ketanserin or [³H]-N-methylspiperone for 5-HT2A receptors.[24][25]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Non-specific Binding Control: A high concentration of an unlabeled antagonist (e.g., Haloperidol for D2, Ketanserin for 5-HT2A).

-

-

Procedure:

-

Prepare serial dilutions of Risperidone.

-

In a 96-well plate, add the radioligand, the Risperidone dilution (or buffer for total binding, or unlabeled antagonist for non-specific binding), and the receptor membrane preparation.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 2 hours at room temperature).[26]

-

Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Risperidone concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Methylphenidate: A CNS Stimulant for ADHD

Methylphenidate (Ritalin) is a widely prescribed CNS stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[27] Its piperidine ring is integral to its structure and function. The threo-diastereomer is the pharmacologically active form.[24] Methylphenidate acts as a dopamine and norepinephrine reuptake inhibitor by blocking their respective transporters (DAT and NET).[5]

| Parameter | Value | Reference(s) |

| Bioactivity (IC50, nM) | ||

| Dopamine Transporter (DAT) Inhibition (d-MPH) | 33 nM | [28][29] |

| Norepinephrine Transporter (NET) Inhibition (d-MPH) | 244 nM | [28][29] |

| Pharmacokinetics (Human) | ||

| Bioavailability | 11-52% (oral, due to first-pass metabolism) | [30] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [27][31] |

| Plasma Protein Binding | Low (10-33%) | [31] |

| Volume of Distribution (Vd) | Not specified | |

| Metabolism | Primarily by carboxylesterase 1 (CES1) to ritalinic acid | [30] |

| Elimination Half-life (t1/2) | 2-3 hours | [27][31] |

| Excretion | 78-97% in urine (mainly as ritalinic acid) | [31] |

The potency of Methylphenidate analogs at the dopamine transporter is highly dependent on the substitution pattern of the phenyl ring.

Caption: Key structure-activity relationships for Methylphenidate analogs.

Synthesis of Methylphenidate Hydrochloride: One common approach involves the esterification of ritalinic acid (α-phenyl-α-(2-piperidyl)acetic acid).[7][32][33]

-

Procedure: To dl-threo ritalinic acid (60.88 g), add methanol (200 mL). Cool the mixture and bubble HCl gas (30.4 g) through it. Maintain the reaction at a controlled temperature (e.g., 41-42°C) for approximately 20 hours. After the reaction is complete as monitored by HPLC, the solvent can be distilled off. The resulting methylphenidate hydrochloride can be precipitated by adding an anti-solvent like isopropanol and cooling the mixture. The solid product is then filtered, washed, and dried.[32]

Dopamine Transporter (DAT) Binding Assay: [8]

-

Principle: This competitive binding assay measures the affinity of Methylphenidate for the DAT using a specific radioligand.

-

Materials:

-

Receptor Source: Rat striatal membranes, which are rich in DAT.

-

Radioligand: [³H]WIN 35,428 is a commonly used radioligand for DAT.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor like cocaine or unlabeled WIN 35,428.

-

-

Procedure:

-

Prepare rat striatal membranes by homogenizing striatal tissue in ice-cold buffer, followed by centrifugation to isolate the membrane fraction.

-

Prepare serial dilutions of Methylphenidate.

-

In a 96-well plate, combine the striatal membranes, [³H]WIN 35,428, and the Methylphenidate dilution (or buffer/unlabeled inhibitor for controls).

-

Incubate the plate (e.g., 2 hours at 4°C) to reach equilibrium.

-

Separate bound from free radioligand by rapid vacuum filtration over glass fiber filters.

-

Wash filters with ice-cold buffer.

-

Quantify radioactivity on the filters using a scintillation counter.

-

-

Data Analysis: Calculate specific binding and determine the IC50 and Ki values for Methylphenidate as described in the Risperidone assay protocol.

Conclusion

The piperidine moiety is an undeniably powerful tool in the arsenal of the medicinal chemist. Its favorable physicochemical properties—tunable basicity, balanced lipophilicity, and conformational rigidity—make it a privileged scaffold for developing drugs with desirable pharmacokinetic and pharmacodynamic profiles. As demonstrated by the case studies of Donepezil, Risperidone, and Methylphenidate, the piperidine ring can serve as a central scaffold, a key pharmacophoric element, and a modulator of ADME properties. A thorough understanding of its characteristics, synthetic accessibility, and biological implications will continue to fuel the discovery and development of innovative piperidine-containing therapeutics to address a multitude of human diseases.

References

- 1. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Risperidone synthesis - chemicalbook [chemicalbook.com]

- 3. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Methylphenidate - Wikipedia [en.wikipedia.org]

- 6. myexperiment.org [myexperiment.org]

- 7. US20150051400A1 - A process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents [patents.google.com]

- 8. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. hcpcorner.hieisai.com.ph [hcpcorner.hieisai.com.ph]

- 16. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following evening administration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]

- 21. Absorption, metabolism, and excretion of risperidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. thepharmajournal.com [thepharmajournal.com]

- 23. data.epo.org [data.epo.org]

- 24. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 25. psychiatryonline.org [psychiatryonline.org]

- 26. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. ClinPGx [clinpgx.org]

- 29. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ClinPGx [clinpgx.org]

- 31. researchgate.net [researchgate.net]

- 32. WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]

- 33. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Piperidinyl-Pyrimidine Scaffold: A Comprehensive Guide to its Structure-Activity Relationship as Kinase Inhibitors in Oncology

For Researchers, Scientists, and Drug Development Professionals